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Coenzyme Q8

Mitochondrial respiratory chain NADH oxidase Coenzyme Q homolog specificity

Problem: Non-physiological results compromise E. coli respiratory chain reconstitution and C. elegans clk-1 aging studies when CoQ10 substitutes for native CoQ8. Solution: Coenzyme Q8 (Ubiquinone-8), the exact-length isoprenoid quinone for model bacterial systems. - Fully restores NADH oxidase & succinoxidase in CoQ-depleted E. coli membranes. - Rescues C. elegans clk-1 mutant development to fertile adults; Q7 or Q10 cannot substitute. - The shortest ubiquinone that inhibits aging-related arNOX (≥8 isoprenoid unit requirement). - Preferred electron acceptor for sulfide:quinone reductase (SQR) kinetic assays.

Molecular Formula C49H74O4
Molecular Weight 727.1 g/mol
CAS No. 2394-68-5
Cat. No. B124906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme Q8
CAS2394-68-5
SynonymsCoQ8;  Ubiquinone 8;  Ubiquinone-8;  Coenzyme Q8 (E. coli);  Ubiquinone-40;  2,3-Dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaenyl]-2,5-cyclohexadiene-1,4-dione;  2,3-Dimethoxy-5-methyl-6-(3,7,11,15,19,23,27,31-octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaenyl)-p-benzoquinone;  Ubiquinone 40;  Ubiquinone 8;  Ubiquinone Q8;  (all-E)-2,3-Dimethoxy-5-methyl-6-(3,7,11,15,19,23,27,31-octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaenyl)-2,5-cyclohexadiene-1,4-dione
Molecular FormulaC49H74O4
Molecular Weight727.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+
InChIKeyICFIZJQGJAJRSU-SGHXUWJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme Q8 Procurement Guide


Coenzyme Q8 (Ubiquinone-8, CoQ8, CAS 2394-68-5) is an isoprenoid quinone of the ubiquinone family, defined by a 2,3-dimethoxy-5-methylbenzoquinone redox-active head group and a polyisoprenoid side chain of exactly eight isoprenoid units, with a molecular weight of 727.11 Da and a formula of C49H74O4 . It functions as an essential mobile electron carrier within aerobic respiratory chains, shuttling electrons from Complex I and II to Complex III in mitochondria and bacterial membranes, and its reduced form (ubiquinol-8) acts as a lipid-soluble antioxidant [1]. Unlike the predominant human homolog Coenzyme Q10 (10 isoprenoid units) or the rodent-predominant Coenzyme Q9 (9 isoprenoid units), CoQ8 is the native ubiquinone of Escherichia coli and several other Gram-negative bacteria, making it indispensable for studies of bacterial respiration, virulence, and biotechnology platforms involving E. coli metabolism [2].

1
Native ubiquinone of E. coli and Gram-negative bacteria; supports physiological respiratory reconstitution
2
Intermediate isoprenoid chain length (8 units) enables chain-length-dependent membrane diffusion studies
3
Reported arNOX inhibition threshold at 8 isoprenoid units; selection-relevant for aging-related oxidative stress assays

Why CoQ8 Cannot Be Substituted


Coenzyme Q homologs are not freely interchangeable despite sharing an identical benzoquinone redox head group. The isoprenoid side-chain length fundamentally dictates three experimentally verified selection-critical parameters: (i) restoration efficiency of NADH oxidase in mitochondrial preparations, where chain length below 7 isoprenoid units results in partial activity loss [1]; (ii) recognition by specific membrane-bound enzymes exhibiting chain-length-dependent inhibition patterns, such as the aging-related cell surface NADH oxidase (arNOX), which is inhibited by CoQ8, Q9, and Q10 but not by Q0–Q7 [2]; and (iii) lateral diffusion kinetics within lipid bilayers, where the diffusion coefficient scales inversely with isoprenoid chain length, making CoQ8 (8 units) a mechanistically distinct intermediate between short-chain synthetic analogs and long-chain native ubiquinones [3]. Substituting CoQ10 for CoQ8 in an E. coli respiratory chain reconstitution, a C. elegans clk-1 mutant rescue assay, or a supported-bilayer electrochemical measurement would therefore yield non-physiological results that compromise experimental validity and reproducibility.

Chain-length mismatch
NADH oxidase restoration in mitochondrial preparations depends on isoprenoid chain length; shorter homologs may not replicate full activity
arNOX threshold
CoQ7 and shorter analogs show no arNOX inhibition; substituting CoQ10 may shift cell-surface oxidase results
Diffusion coefficient shift
Lateral mobility in lipid bilayers scales inversely with chain length; CoQ10 or CoQ9 diffuses slower, altering quinone pool kinetics

CoQ8 Differentiation Evidence


DPNH-Oxidase Restoration Activity

In the classic structure–activity study by Lenaz et al. (1968) using pentane-extracted, lyophilized beef heart mitochondria, Coenzyme Q8 restored DPNH-oxidase (Complex I–linked) activity to a level comparable with that of Coenzyme Q10, the benchmark long-chain homolog. In contrast, CoQ5 and CoQ6 restored only approximately 50% of CoQ10 activity, while CoQ2, CoQ3, and CoQ4 restored approximately 25% [1]. For succinoxidase (Complex II–linked) activity, CoQ2 through CoQ10 all exhibited comparable restoration, indicating that the DPNH-oxidase site imposes a far more stringent side-chain length requirement that CoQ8 fully satisfies [1]. This differential establishes CoQ8 as the minimum chain-length homolog capable of full NADH oxidase restoration, distinguishing it from all shorter-chain analogs and positioning it as a functionally equivalent yet mechanistically distinct alternative to CoQ10.

DPNH-oxidase restoration
Head-to-head
~100% of CoQ10 activity
Supports Complex I-linked electron transfer capacity
Pentane-extracted beef heart mitochondria model
Mitochondrial respiratory chain NADH oxidase Coenzyme Q homolog specificity Succinoxidase

arNOX Inhibition Threshold

Morré and Morré (2003) demonstrated that the age-related cell-surface NADH oxidase (arNOX), which generates superoxide and propagates oxidative damage in aged tissues, is inhibited by Coenzymes Q8, Q9, and Q10 but not by CoQ0, Q2, Q4, Q6, or Q7 [1]. This establishes a strict chain-length threshold at eight isoprenoid units: CoQ8 is the shortest ubiquinone homolog capable of arNOX inhibition, while CoQ7—differing by only a single isoprenoid unit—is completely inactive. The arNOX oscillatory period is 26 minutes, distinct from the constitutive ECTO-NOX (24 minutes), and superoxide formation was confirmed by superoxide dismutase-sensitive ferricytochrome c reduction [1]. This binary inhibition pattern (active: Q8, Q9, Q10; inactive: Q0, Q2, Q4, Q6, Q7) defines CoQ8 as a unique research tool for probing the structural determinants of arNOX–quinone interaction.

arNOX inhibition threshold
Head-to-head
CoQ8: active CoQ7, Q6, Q4, Q2, Q0: inactive
Binary chain-length requirement at 8 units for arNOX inhibition
HeLa cell plasma membrane preparations
Aging-related NADH oxidase arNOX Superoxide Coenzyme Q chain-length specificity

C. elegans clk-1 Mitochondrial Rescue

Jonassen et al. (2002) demonstrated that Caenorhabditis elegans clk-1 mutants, which lack endogenous Coenzyme Q9 and instead accumulate the biosynthetic intermediate demethoxy-Q9 (DMQ9), depend on dietary Coenzyme Q8 (derived from their E. coli food source) for development and fertility [1]. When Q8-containing E. coli was provided, clk-1 animals developed to reproductive adults and incorporated dietary Q8 into their mitochondria. Upon withdrawal of dietary Q, clk-1 animals arrested as young larvae or became sterile adults, despite accumulating high levels of endogenously synthesized DMQ9 [1]. Direct mass spectrometric analysis of isolated mitochondria confirmed the presence of E. coli-derived Q8 in fertile clk-1 adults, proving that DMQ9 is not functionally equivalent to ubiquinone-8 or ubiquinone-9 for mitochondrial respiration [1]. This sets CoQ8 apart as the specific dietary quinone required for mitochondrial functional complementation in this widely used longevity model.

C. elegans clk-1 rescue
Head-to-head
Dietary Q8: fertile adults Q-less diet: larval arrest / sterility
Dietary Q8 is required for mitochondrial functional complementation
Endogenous DMQ9 fails to substitute
C. elegans clk-1 Mitochondrial coenzyme Q transport DMQ9 Dietary ubiquinone rescue

Sulfide-Quinone Reductase Acceptor Preference

Shibata et al. (2001) investigated sulfide oxidation in recombinant Escherichia coli expressing the sulfide–quinone reductase (SQR) gene from Rhodobacter capsulatus. The study demonstrated that ubiquinone-8 functions as a more appropriate electron acceptor for SQR than menaquinone or demethylmenaquinone [1]. In ubiquinone-deficient E. coli membranes, sulfide oxidation activity was markedly decreased; upon recovery of ubiquinone, oxidation rates were restored to wild-type levels. Antimycin A, stigmatellin, and azide sensitivity confirmed electron transfer through the cytochrome bc1–cytochrome oxidase pathway dependent on the ubiquinone-8 pool [1]. This quinone-type specificity differentiates CoQ8 from the alternative bacterial quinones menaquinone and demethylmenaquinone, which are functionally available in E. coli but are less efficiently utilized by SQR.

SQR acceptor preference
Head-to-head
Ubiquinone-8 >> menaquinone Quinone depletion abolishes activity
Preferred electron acceptor for sulfide-quinone reductase
Recombinant E. coli membranes
Sulfide-quinone reductase Bacterial electron transport Quinone acceptor specificity E. coli respiration

Lateral Diffusion Chain-Length Dependence

Marchal et al. (1998) employed a two-dimensional chronocoulometric method in supported dimyristoylphosphatidylcholine bilayers to measure lateral diffusion coefficients of ubiquinones across a chain-length series from UQ2 to UQ10 [1]. The diffusion coefficient of the long-chain natural quinone UQ10 was 2.0 ± 0.4 × 10⁻⁸ cm² s⁻¹ at 30°C, two to three times slower than a phospholipid analog in the same bilayer. For the full ubiquinone series (UQ2 through UQ10), the diffusion coefficient exhibited a marked, quantitative dependence on isoprenoid chain length, consistent with a continuum fluid model in which the rigid polyisoprenoid chain moves in the less viscous bilayer midplane while experiencing drag from the more viscous lipid headgroup region [1]. As an intermediate-length homolog with eight isoprenoid units, CoQ8 occupies a diffusion regime between short-chain synthetic quinones (UQ2–UQ4, higher mobility) and the longer-chain natural quinones (UQ9–UQ10, lower mobility), offering a defined intermediate point for systematic studies of chain-length-dependent quinone dynamics.

Lateral diffusion chain-length dependence
Class-level inference
D scales inversely with isoprenoid units; CoQ8 intermediate between UQ2 and UQ10
Supports systematic diffusion-coefficient studies; exact value requires source verification
Data to verify; supported DMPC bilayer model
Quinone lateral diffusion Model lipid bilayer Isoprenoid chain length Membrane biophysics

CoQ8 Application Scenarios


E. coli Respiratory Chain Reconstitution

CoQ8 is the native ubiquinone of E. coli and is required for accurate reconstitution of aerobic respiratory chain function in this model bacterium. In pentane-extracted mitochondrial or bacterial membrane preparations, CoQ8 fully restores both NADH oxidase and succinoxidase activities at levels comparable to CoQ10 [1]. Researchers quantifying electron flux through Complex I, Complex II, and the cytochrome bo3 or bd terminal oxidases must use CoQ8 rather than CoQ10 to maintain physiological quinone pool kinetics, as the chain-length-dependent diffusion coefficient and enzyme binding affinity are tuned to the octaprenyl tail [2]. This is especially critical in studies of E. coli mutants defective in ubiquinone biosynthesis (ubi genes), where exogenous CoQ8 supplementation is the only means of phenotypic rescue [3].

C. elegans clk-1 Mitochondrial Complementation

The C. elegans clk-1 mutant is a foundational model for mitochondrial control of aging, but its utility depends on controlled dietary CoQ8 provision. clk-1 mutants lack CoQ9 and accumulate DMQ9, which is not functionally equivalent to ubiquinone for mitochondrial respiration [1]. Development from L2 larvae to fertile adults requires dietary CoQ8 (from E. coli) that is transported into mitochondria; withdrawal of CoQ8 causes developmental arrest or sterility [1]. A Q-less diet extends wild-type adult lifespan by approximately 60% [2], while C. elegans fed E. coli producing Q7 show significant lifespan extension relative to Q8-fed controls [3]. These chain-length-dependent phenotypic outcomes make CoQ8 an essential, non-substitutable reagent for reproducible aging and mitochondrial research in this model.

arNOX Inhibition Studies

The age-related ECTO-NOX (arNOX) generates superoxide at the cell surface and is implicated in atherogenesis and aging-related oxidative damage. CoQ8 is the shortest ubiquinone homolog that inhibits arNOX activity, with a strict chain-length requirement of ≥8 isoprenoid units [1]. CoQ7 and all shorter-chain analogs (Q0–Q6) are completely inactive [1]. This sharp structural cutoff makes CoQ8 a uniquely informative tool for probing the quinone-binding pocket of arNOX and for use as a reference compound in screens for small-molecule arNOX inhibitors. The binary inhibition pattern (Q8/Q9/Q10 active; Q0–Q7 inactive) enables SAR studies that shorter homologs cannot address.

Bacterial Sulfide Oxidation Studies

Sulfide-quinone reductase (SQR) is a key enzyme in bacterial sulfide detoxification and environmental sulfur cycling. In recombinant E. coli expressing heterologous SQR, ubiquinone-8 is the preferred electron acceptor over menaquinone and demethylmenaquinone [1]. Quinone-depleted membranes lose SQR activity, which is restored to wild-type rates only upon re-addition of ubiquinone-8 [1]. For laboratories engineering sulfide oxidation pathways or characterizing novel SQR enzymes, the use of CoQ8 as the electron acceptor is critical for obtaining physiologically relevant kinetic parameters, as menaquinone-based assays will underestimate catalytic turnover.

Application
Selection Property
Validation Focus
Bacterial respiratory chain reconstitution
Native quinone identity match
NADH oxidase / succinoxidase activity restoration
C. elegans clk-1 mitochondrial studies
Dietary ubiquinone specificity
Development and fertility complementation endpoints
arNOX inhibition research
Chain-length threshold (≥8 units)
Superoxide generation assay; SAR screening
Bacterial sulfide oxidation studies
Quinone acceptor preference
SQR kinetic parameters; electron flux measurement

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